

Introduction: The Strategic Value of a Privileged Scaffold Intermediate

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Compound of Interest

Compound Name: 5-Bromo-6-nitro-1H-indazole

CAS No.: 71785-49-4

Cat. No.: B1370943

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The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} Its unique bicyclic structure, combining a benzene and a pyrazole ring, offers a versatile template for interacting with a wide array of biological targets, particularly protein kinases.^[1] Within this important class of molecules, **5-Bromo-6-nitro-1H-indazole** emerges as a strategically vital chemical intermediate. Its bifunctional nature, featuring both a bromine atom and a nitro group, provides orthogonal chemical handles for sequential, directed modifications. This guide offers a comprehensive overview of its properties, safety protocols, and synthetic utility, designed for the practicing researcher and drug development professional.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all laboratory work. The key identifiers and computed properties of **5-Bromo-6-nitro-1H-indazole** are summarized below.

Property	Value	Source
IUPAC Name	5-bromo-6-nitro-1H-indazole	[3]
CAS Number	71785-49-4	[3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[3]
Molecular Weight	242.03 g/mol	[3]
Synonyms	5-BROMO-6-NITRO-1H-INDAZOLE, 5-Bromo-6-nitroindazole	[3]
Form	Solid, powder (inferred from handling data)	

Part 2: Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with a chemical is non-negotiable for ensuring laboratory safety. **5-Bromo-6-nitro-1H-indazole** is classified as a hazardous substance. The GHS classification underscores the need for careful handling and appropriate personal protective equipment.[3]

GHS Classification	Details
Pictogram	
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Hazard Classes	Acute Toxicity 4 (Oral) Skin Irritation 2 Eye Irritation 2A Specific Target Organ Toxicity, Single Exposure 3 (Respiratory tract irritation)

Source: PubChem CID 27274687[3]

The irritant nature of this compound stems from its chemical reactivity. As an aromatic compound with electron-withdrawing groups, it can interact with biological nucleophiles such as proteins and enzymes on the skin, in the eyes, and in the respiratory tract, leading to irritation and potential tissue damage.

Part 3: Comprehensive Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established laboratory safety standards for hazardous chemicals.

Emergency First-Aid Measures

- **General Advice:** In case of exposure or if you feel unwell, consult a physician immediately and show them this safety data sheet.[4]
- **Inhalation:** If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
- **Skin Contact:** Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4]
- **Eye Contact:** Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician immediately.[4]
- **Ingestion:** If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

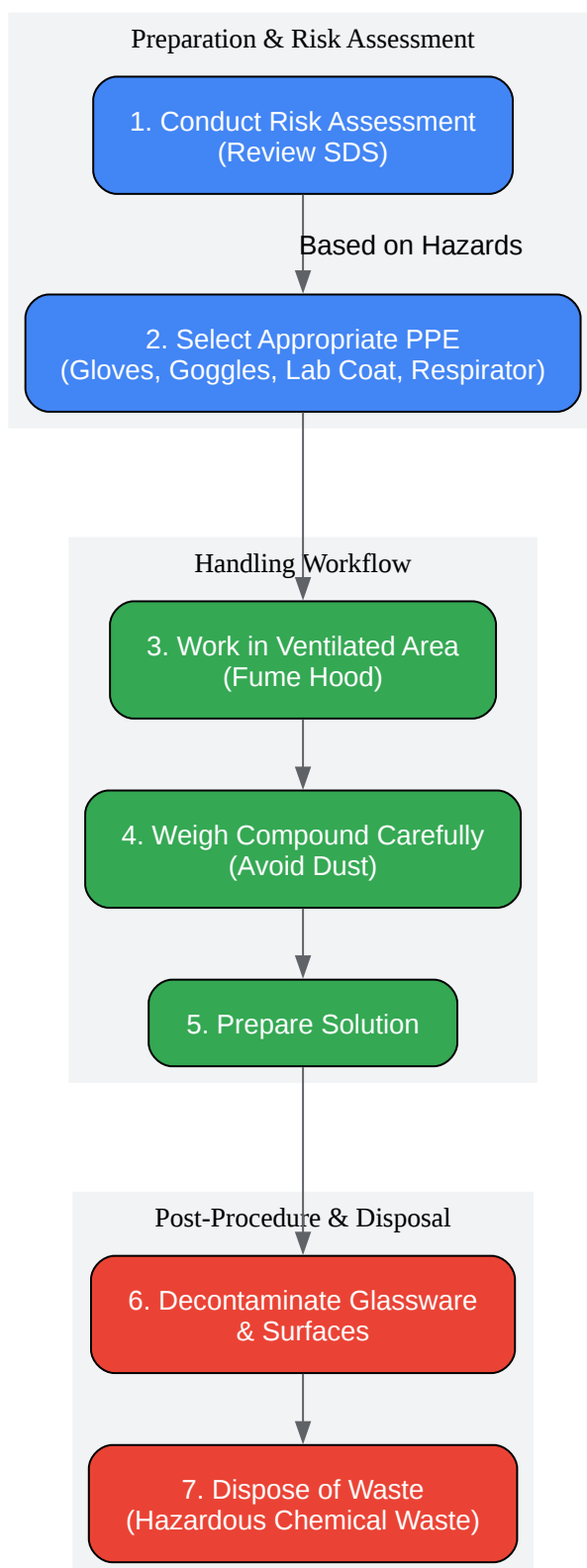
Fire-Fighting and Accidental Release

- **Extinguishing Media:** Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[4]

- Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.[6] Firefighters must wear a self-contained breathing apparatus (SCBA).[4]
- Accidental Release:
 - Evacuate personnel from the area.
 - Ensure adequate ventilation.
 - Wear full personal protective equipment (PPE), including respiratory protection.
 - Avoid generating dust.
 - Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and sealed container for disposal.[4]

Laboratory Handling, Storage, and Personal Protection

Proper handling and storage are critical to maintain the compound's integrity and ensure user safety.



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Safe Handling Workflow for Potent Compounds.

Personal Protective Equipment (PPE):

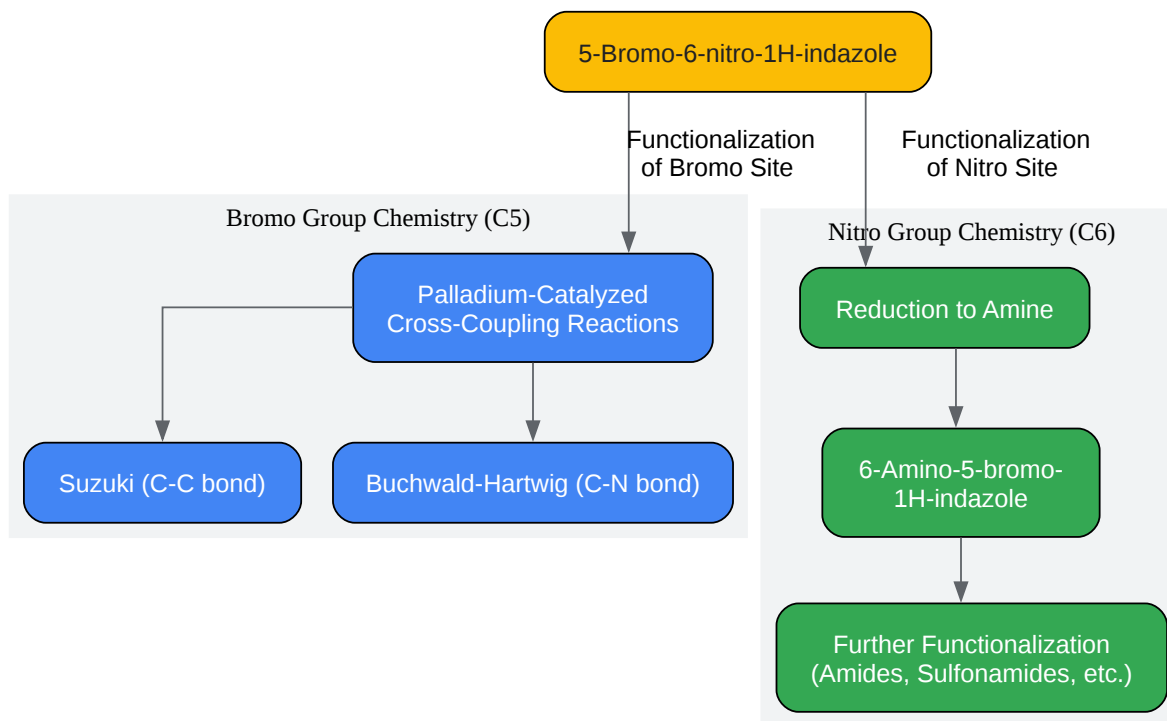
- Eye/Face Protection: Wear chemical safety goggles compliant with EN166 (EU) or NIOSH (US) standards.[6]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[4]
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher-level respirator with appropriate particulate filters.[6]

Storage and Stability:

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light.[7] For long-term stability and to prevent oxidative degradation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]

Part 4: Reactivity and Synthetic Utility

The true value of **5-Bromo-6-nitro-1H-indazole** for a medicinal chemist lies in its predictable reactivity, which allows for its use as a versatile building block. The two key functional groups, the nitro group and the bromine atom, serve as orthogonal handles for a variety of chemical transformations.



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Synthetic Potential of **5-Bromo-6-nitro-1H-indazole**.

- Reactivity at the Bromine (C5-Position): The bromine atom is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a cornerstone of modern library synthesis.
 - Suzuki Coupling: To form new carbon-carbon bonds, connecting aryl or alkyl groups.
 - Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing amines.
 - Sonogashira Coupling: To form carbon-carbon triple bonds.

- **Reactivity at the Nitro (C6-Position):** The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amine.
 - **Reduction to an Amine:** This is arguably the most valuable transformation. The resulting 6-amino-5-bromo-1H-indazole is a key intermediate itself. The newly formed amino group can be acylated, sulfonated, or used in reductive amination to build out complex molecular architectures.

Experimental Protocol: Reduction of the Nitro Group

This protocol provides a general methodology for the reduction of the nitro group to an amine, a fundamental step in utilizing this building block.

Objective: To synthesize 6-Amino-5-bromo-1H-indazole.

Materials:

- **5-Bromo-6-nitro-1H-indazole**
- Iron powder (Fe) or Tin(II) chloride (SnCl₂)
- Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
- Ethanol (EtOH) and Water (H₂O) or Ethyl Acetate (EtOAc)
- Sodium bicarbonate (NaHCO₃) solution
- Diatomaceous earth (Celite®)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend **5-Bromo-6-nitro-1H-indazole** (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
- **Addition of Reagents:** Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq) to the suspension. **Causality Note:** Iron in the presence of a mild acid like ammonium chloride is a classic, effective, and relatively inexpensive method for nitro group reduction.

- **Reaction Execution:** Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Allow the reaction to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the iron salts, washing the pad with additional ethanol or ethyl acetate.
- **Extraction:** Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 6-Amino-5-bromo-1H-indazole.

Part 5: Disposal Considerations

Chemical waste must be handled responsibly to ensure environmental and personal safety.

- **Waste Treatment:** This material should be disposed of as hazardous waste. It must be handled by a licensed professional waste disposal service.
- **Regulatory Compliance:** Disposal methods must comply with all applicable local, regional, and national regulations for chemical waste. Do not allow the product to enter drains or waterways.

Conclusion

5-Bromo-6-nitro-1H-indazole is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its utility is directly linked to the orthogonal reactivity of its bromo and nitro substituents. However, its value is matched by its hazardous properties, including oral toxicity and significant irritant effects. By understanding these properties and adhering to stringent safety, handling, and disposal protocols, researchers can safely and effectively leverage this compound to construct novel molecular entities with therapeutic potential.

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